LY-402913 was developed by Eli Lilly and Company, a prominent pharmaceutical company known for its research in neuropharmacology. The compound falls under the category of psychoactive drugs and is primarily classified as an antidepressant due to its action on serotonin receptors, which play a crucial role in mood regulation.
The synthesis of LY-402913 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly available, the general approach typically includes:
The detailed reaction pathways and conditions are typically optimized through iterative testing to enhance yield and selectivity.
The molecular structure of LY-402913 can be described using its chemical formula, which encapsulates the arrangement of atoms within the molecule. The structural formula typically includes:
The three-dimensional conformation of LY-402913 can be analyzed using computational chemistry tools that predict its spatial arrangement, which is crucial for understanding its interaction with biological targets.
LY-402913 can undergo various chemical reactions typical for organic compounds, including:
Each reaction pathway would require specific conditions such as temperature, solvent choice, and catalysts to optimize yields.
The mechanism of action of LY-402913 primarily involves modulation of serotonin receptor activity. It selectively binds to serotonin receptor subtype 2A, leading to:
Studies utilizing in vitro assays have demonstrated changes in receptor signaling pathways upon administration of LY-402913, supporting its potential efficacy as an antidepressant.
LY-402913 exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to characterize these properties quantitatively.
LY-402913 is primarily being researched for its applications in treating:
Ongoing clinical trials are exploring its efficacy and safety profiles compared to existing treatments, aiming to establish it as a viable therapeutic option in psychiatry.
MRP1 is an ATP-binding cassette (ABC) transporter that effluxes glutathione-conjugated xenobiotics, contributing to multidrug resistance (MDR) in cancers. Unlike broad-spectrum MDR inhibitors, LY-402913 demonstrates >22-fold selectivity for MRP1 over P-glycoprotein (P-gp), minimizing off-target effects [3] [6]. Key mechanistic insights include:
Table 1: Molecular Properties of LY-402913
Property | Value | |
---|---|---|
CAS Number | 334970-65-9 | |
IUPAC Name | 3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,5-c]quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzeneacetamide | |
Molecular Weight | 533.96 g/mol | |
Solubility | >50 mg/mL in DMSO | |
Storage Stability | >2 years at -20°C (dry, dark) | |
Purity | >98% (HPLC) | [1] [3] [6] |
Despite its promise, critical gaps hinder LY-402913’s development:
To address these gaps, prioritized research objectives include:
LY-402913 holds multifaceted significance:
Table 2: Key Research Applications of LY-402913
Application Domain | Current Evidence | |
---|---|---|
Oncology (Chemosensitization) | Synergy with vincristine in MRP1+ tumors; no intrinsic cytotoxicity | |
MRP1 Mechanistic Studies | Inhibits LTC4 uptake (EC₅₀ = 1.8 µM); MRP1-specific binding confirmed | |
Comparative MDR Inhibition | 22-fold selectivity over P-gp in HL60/Adr cells | |
Animal Models | Efficacy in murine xenografts; no primate data available | [1] [3] [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8